2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core, a benzothiazole moiety, and a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the reaction of isatin with a ketone in the presence of a base.
Coupling Reactions: The benzothiazole and quinoline intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles have similar structural features and biological activities.
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have antimalarial properties.
Uniqueness
2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of benzothiazole and quinoline moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C33H35N3O3S |
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Molecular Weight |
553.7 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C33H35N3O3S/c1-3-4-5-6-7-8-11-20-36-27-13-10-9-12-25(27)30(37)29(33(36)39)31(38)34-24-17-15-23(16-18-24)32-35-26-19-14-22(2)21-28(26)40-32/h9-10,12-19,21,37H,3-8,11,20H2,1-2H3,(H,34,38) |
InChI Key |
GVKIWPAGGHFEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
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